N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-27(22,23)20-6-2-3-12(8-20)16(21)19-17-18-13(9-26-17)11-4-5-14-15(7-11)25-10-24-14/h4-5,7,9,12H,2-3,6,8,10H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJZSOAJCLIWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Demonstrated antiproliferative effects.
- Liver Cancer (HepG2) : Inhibitory activity against cell proliferation has been reported.
The mechanism of action may involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis pathways, making it a candidate for further development as an anticancer therapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest it possesses activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings highlight its potential as a lead compound for developing new antimicrobial agents .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on MDA-MB-231 cells; showed significant inhibition of cell proliferation. |
| Study 2 | Evaluated antimicrobial activity against E. coli; demonstrated MIC values indicating effectiveness. |
| Study 3 | Explored the synthesis methods; highlighted continuous flow chemistry for improved yield and efficiency. |
Potential in Drug Development
Given its promising biological activities, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is positioned as a valuable candidate in drug discovery programs targeting cancer and infectious diseases. The structural diversity allows for further derivatization to enhance potency and selectivity against specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several synthesized derivatives, particularly those containing benzo[d][1,3]dioxol-5-yl-thiazole scaffolds. Below is a detailed comparison based on substituents, synthetic routes, and physicochemical properties:
Core Thiazole Modifications
Key Structural and Functional Differences
Carboxamide Group: The target compound’s piperidine-3-carboxamide with a methylsulfonyl group contrasts with cyclopropane-1-carboxamide derivatives (e.g., Compounds 74, 83, 89). The piperidine ring may enhance conformational flexibility and solubility compared to the rigid cyclopropane moiety.
Thiazole Substituents :
- The 4-(benzo[d][1,3]dioxol-5-yl) group in the target compound is conserved in analogs like Compounds 74, 83, and 89, but differs in other positions (e.g., 4-(methylthio)phenyl in Compound 89 ). Substituents like trifluoromethoxy (Compound 83 ) or pyrrolidinyl (Compound 74 ) may alter lipophilicity and steric bulk.
Synthetic Yields :
- Cyclopropane-carboxamide derivatives exhibit moderate yields (16–26%), suggesting challenges in cyclopropane ring formation or coupling efficiency . The target compound’s synthesis may face similar hurdles due to the complexity of the piperidine-sulfonyl group.
Pharmacological Potential: While ASN90 (a thiadiazole-piperazine derivative) demonstrates O-GlcNAcase inhibition, the target compound’s thiazole-piperidine scaffold may target different enzymes or receptors, such as kinases or neurotransmitter transporters.
Q & A
Q. What are the key steps and optimal conditions for synthesizing this compound?
Methodological Answer: The synthesis involves:
Thiazole Core Formation : Reacting o-aminothiophenol derivatives with aldehydes under oxidative conditions to form the thiazole ring.
Piperidine Coupling : Introducing the piperidine-3-carboxamide moiety via amide bond formation using activated carboxylic acids (e.g., EDCI/HOBt) .
Sulfonylation : Treating the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonyl group .
Benzo[d][1,3]dioxole Attachment : Coupling the thiazole intermediate with a benzo[d][1,3]dioxole derivative using Ullmann or Buchwald-Hartwig cross-coupling .
Q. Optimization Tips :
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole and thiazole) and aliphatic signals (δ 2.5–4.0 ppm for piperidine and methylsulfonyl) .
- 13C NMR : Confirm carbonyl (δ ~170 ppm) and sulfonyl (δ ~40 ppm) groups .
High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
Q. How can researchers design initial biological assays to evaluate therapeutic potential?
Methodological Answer:
Enzyme Inhibition Assays :
- Target kinases or proteases (e.g., COX-2) using fluorescence-based assays. Adjust substrate concentrations (e.g., 10–100 µM) and measure IC50 values .
Cell Viability Tests :
- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with compound concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., doxorubicin) .
Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
Methodological Answer:
Orthogonal Assays : Validate in vitro hits using surface plasmon resonance (SPR) to measure direct target binding .
Pharmacokinetic (PK) Studies :
- Assess bioavailability via LC-MS/MS plasma profiling after oral/intravenous administration in rodent models .
- Monitor metabolite formation (e.g., piperidine ring oxidation) .
Dose-Response Correlation : Compare in vitro IC50 with in vivo effective doses, adjusting for protein binding and tissue penetration .
Q. How to perform SAR studies focusing on methylsulfonyl and benzo[d][1,3]dioxole moieties?
Methodological Answer:
Analog Synthesis :
- Replace methylsulfonyl with acetyl or tosyl groups to assess sulfonyl group necessity .
- Modify benzo[d][1,3]dioxole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
Activity Testing :
- Screen analogs against enzyme panels (e.g., kinase profiling) to identify selectivity trends .
- Use computational tools (e.g., MOE) to correlate substituent electronic properties with activity .
Q. Key SAR Findings :
- Methylsulfonyl enhances metabolic stability compared to acetyl analogs .
- Electron-rich benzo[d][1,3]dioxole derivatives show improved target binding (e.g., COX-2 inhibition) .
Q. What in silico approaches predict biological targets and binding modes?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to dock the compound into X-ray structures of potential targets (e.g., PI3Kγ, PDB ID: 6NT9). Focus on hydrogen bonds with piperidine carboxamide and π-π stacking with benzo[d][1,3]dioxole .
Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
Pharmacophore Modeling :
- Identify critical features (e.g., sulfonyl acceptor, aromatic ring) using Schrödinger’s Phase .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC50 values for kinase inhibition.
Resolution Workflow :
Assay Replication : Repeat experiments with standardized ATP concentrations (1 mM) and pre-incubation times (10 min) .
Counter-Screening : Test against off-target kinases (e.g., EGFR, Src) to rule out pan-kinase inhibition .
Structural Analysis : Compare crystal structures of kinase-compound complexes to identify binding pose variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
